N-ethyl-N'-[(thiophen-3-yl)methyl]ethanediamide
Description
N-Ethyl-N'-[(thiophen-3-yl)methyl]ethanediamide is an ethanediamide derivative featuring an ethyl group and a thiophene-3-ylmethyl substituent. Ethanediamides (RCONHCH₂CH₂NHCO₂R') are versatile scaffolds in medicinal and materials chemistry due to their hydrogen-bonding capacity and conformational flexibility.
Properties
IUPAC Name |
N-ethyl-N'-(thiophen-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-2-10-8(12)9(13)11-5-7-3-4-14-6-7/h3-4,6H,2,5H2,1H3,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHITTISDIUHJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N’-[(thiophen-3-yl)methyl]ethanediamide typically involves the condensation of thiophene derivatives with ethanediamide under controlled conditions. One common method involves the reaction of thiophene-3-carboxaldehyde with N-ethyl-ethanediamide in the presence of a suitable catalyst and solvent .
Industrial Production Methods: Industrial production of thiophene derivatives often employs multicomponent reactions and condensation reactions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods used for the large-scale production of thiophene-based compounds .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-N’-[(thiophen-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiophene sulfoxides, while substitution reactions can produce halogenated thiophene derivatives .
Scientific Research Applications
Medicinal Chemistry
N-ethyl-N'-[(thiophen-3-yl)methyl]ethanediamide has been investigated for its potential as a drug candidate due to its biological activity. Research indicates that compounds with thiophene moieties can exhibit antimicrobial , anticancer , and anti-inflammatory properties. The unique structure allows it to interact with specific biological targets, modulating their activity and leading to therapeutic effects.
Case Study: Anticancer Activity
A study demonstrated that derivatives of thiophene compounds showed significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways, highlighting the potential of this compound as a lead compound in anticancer drug development .
Organic Synthesis
This compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in organic synthesis. Researchers have utilized it to create derivatives with enhanced properties for specific applications.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Converts thiophene ring to sulfoxides or sulfones | Thiophene sulfoxide |
| Reduction | Reduces oxalamide group to form amines | Primary amines |
| Substitution | Electrophilic aromatic substitution reactions | Various substituted products |
Material Science
The unique electronic properties of thiophene derivatives allow this compound to be explored in the field of organic electronics . Its potential applications include organic semiconductors and photovoltaic devices, where it can improve conductivity and stability.
Mechanism of Action
The mechanism of action of N-ethyl-N’-[(thiophen-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or modulation of inflammatory responses . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Variations
The compound shares its ethanediamide backbone with several analogs, but substituent variations critically influence properties. Key analogs include:
Physicochemical and Functional Properties
- Lipophilicity : The ethyl group in the target compound likely increases lipophilicity compared to hydroxy- or trifluoromethyl-containing analogs .
Key Research Findings
- SHELX Refinement : Structural analogs (e.g., ) are often characterized via X-ray crystallography using SHELX software, ensuring accurate bond-length and angle determinations .
- Thioamide Reactivity : Thiophene-containing ethanediamides exhibit unique reactivity in peptide coupling, as demonstrated by ynamide-mediated protocols .
Biological Activity
N-ethyl-N'-[(thiophen-3-yl)methyl]ethanediamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of Thiophene Derivative : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.
- Amidation Reaction : The thiophene derivative is then reacted with N-ethyl ethylenediamine to form the desired compound through an amide bond formation.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In a study evaluating various thiophene derivatives, it was found that compounds containing thiophene rings exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. A study on thiophene derivatives demonstrated that certain modifications can enhance cytotoxic effects against cancer cell lines, suggesting that this compound could be an effective candidate for further development in cancer therapy .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation .
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound, against a panel of bacterial strains. The results indicated significant activity, particularly against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on various cancer cell lines showed that the compound exhibits dose-dependent cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents. This suggests that it may serve as a viable candidate for further pharmacological exploration .
Q & A
Basic Question: What are the common synthetic routes for synthesizing N-ethyl-N'-[(thiophen-3-yl)methyl]ethanediamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis of this ethanediamide derivative typically involves multi-step reactions:
- Thiophene Intermediate Preparation : The thiophen-3-ylmethyl group is introduced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the thiophene moiety to a backbone precursor. Reaction conditions such as solvent choice (tetrahydrofuran or DMF), temperature (20–80°C), and catalyst loading (e.g., Pd(PPh₃)₄) significantly influence intermediate purity .
- Amidation for Ethanediamide Linkage : Final coupling of the ethylamine and thiophen-3-ylmethyl groups is achieved through amidation. Critical parameters include stoichiometric control of carbodiimide coupling agents (e.g., EDC·HCl) and bases (e.g., DIEA) to avoid side reactions like over-activation of carboxyl groups .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%).
Basic Question: How is the crystal structure of this compound characterized, and what software tools are essential for refinement?
Methodological Answer:
- X-ray Diffraction (XRD) : Single-crystal XRD is performed using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å). Data collection parameters include scan speed (1° per minute) and resolution limits (θ ≤ 25°) .
- Refinement with SHELXL : The SHELX suite (SHELXL-2018) refines anisotropic displacement parameters and hydrogen bonding. Key features include SIMU and DELU restraints to manage thermal motion in flexible groups (e.g., ethyl and thiophene moieties) .
- Visualization : ORTEP-3 generates thermal ellipsoid plots, highlighting disorder in the thiophene ring or ethyl chain if present. WinGX integrates SHELX outputs for comprehensive crystallographic reporting .
Advanced Question: How can density functional theory (DFT) be applied to model the electronic properties and reactivity of this compound?
Methodological Answer:
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate molecular orbitals and electrostatic potential surfaces. Solvent effects (e.g., DMSO) are incorporated via the PCM model .
- Key Analyses :
- Frontier Molecular Orbitals (FMOs) : Identify HOMO-LUMO gaps to predict charge-transfer interactions. Thiophene rings often lower the gap, enhancing reactivity .
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugation between the ethanediamide linker and thiophene, which stabilizes the structure via resonance .
- Validation : Compare computed bond lengths/angles with XRD data to validate the model (RMSD < 0.02 Å for reliable predictions) .
Advanced Question: How can researchers resolve contradictions in crystallographic data, such as disorder in the thiophene or ethyl groups?
Methodological Answer:
- Disorder Modeling : In SHELXL, split sites (PART command) and occupancy refinement (FREE) are used for disordered regions. For example, thiophene ring disorder is managed by assigning partial occupancies to alternate conformers .
- Restraints : Apply DFIX (distance) and FLAT (planarity) restraints to maintain geometric integrity without overfitting. For ethyl groups, ISOR restrains anisotropic displacement ellipsoids .
- Validation Tools : Check R-factor convergence (R1 < 0.05) and residual electron density (<1.0 eÅ⁻³) using PLATON or Olex2 .
Advanced Question: What methodologies are employed to analyze structure-property relationships, such as biological activity or material stability, in this compound?
Methodological Answer:
- Crystallography-Driven Insights : Compare hydrogen-bonding motifs (e.g., N–H···O=C interactions) with similar ethanediamides to correlate packing efficiency with thermal stability .
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate solvation dynamics. For biological studies, dock the compound into protein targets (e.g., AutoDock Vina) to predict binding affinities .
- Spectroscopic Correlation : IR and NMR shifts (e.g., carbonyl C=O at ~1680 cm⁻¹) are cross-referenced with DFT vibrational modes to validate electronic effects .
Advanced Question: How can researchers address discrepancies between experimental and computational data in this compound’s spectroscopic characterization?
Methodological Answer:
- Error Source Identification :
- Adjustments : Scale computed IR frequencies by 0.96–0.98 to match experimental peaks. For NMR, apply empirical corrections (e.g., WEFT pulse sequences) to suppress solvent artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
